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1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
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Overview
Description
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one is a chemical compound with the molecular formula C10H9F3O3S and a molecular weight of 266.24 g/mol . This compound is part of a suite of reagents developed for late-stage functionalization of pharmaceutically relevant compounds . It is known for its role in generating alkyl radicals under light-mediated, redox-neutral, and catalyst-free conditions .
Preparation Methods
The synthesis of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one involves several steps. One common method includes the reaction of 1-phenyl-2-propanone with trifluoromethanesulfonic anhydride in the presence of a base . The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethylsulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Applications
The compound's ability to generate alkyl radicals makes it significant in studying radical-mediated biological processes. Its applications include:
- Radical Chemistry : Used in experiments to understand the mechanisms of radical formation and their biological implications.
- Biological Pathways : Investigated for its role in metabolic pathways, particularly in reactions involving oxidative stress.
Medicinal Chemistry
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one serves as a precursor in the synthesis of pharmaceutical intermediates. Notable applications include:
- Drug Development : Utilized in the synthesis of drugs targeting various diseases, including metabolic disorders and cancers.
- Pharmaceutical Intermediates : Acts as an intermediate for synthesizing active pharmaceutical ingredients (APIs) that exhibit therapeutic effects against multiple conditions .
Industrial Applications
In the chemical industry, this compound is employed for producing specialty chemicals and materials due to its unique reactivity:
- Chemical Synthesis : Functions as a building block in organic synthesis for creating more complex molecules.
- Material Science : Used in developing materials with specific properties, such as enhanced stability and reactivity under various conditions .
Case Study 1: Radical-Mediated Reactions
Research has shown that this compound can effectively generate radicals under UV light, leading to successful radical coupling reactions that are essential in synthesizing complex organic molecules .
Case Study 2: Pharmaceutical Synthesis
A study highlighted its role as an intermediate in synthesizing novel anti-cancer agents. The compound facilitated the development of new drugs that showed promising results in preclinical trials against specific cancer cell lines .
Mechanism of Action
The mechanism of action of 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one involves the generation of alkyl radicals under light-mediated conditions . These radicals can then participate in various chemical reactions, such as the Minisci alkylation of aromatics . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one is unique due to its ability to generate alkyl radicals under mild conditions without the need for catalysts . Similar compounds include:
1-Phenyl-2-propanone: A precursor in the synthesis of this compound.
2-((Trifluoromethyl)sulfonyl)-1-phenylpropan-1-one: A related compound with similar reactivity.
1-Phenyl-2-((difluoromethyl)sulfonyl)propan-1-one: Another analog with slightly different chemical properties.
These compounds share similar structural features but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Biological Activity
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one, also known as trifluoromethylsulfonyl ketone, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C10H9F3O3S
Molecular Weight: 266.24 g/mol
CAS Number: 155201-05-1
Form: Crystals
Property | Value |
---|---|
Flash Point | Not available |
Density | Not specified |
Solubility | Not specified |
Synthesis and Structure
The synthesis of this compound typically involves the introduction of a trifluoromethylsulfonyl group to a phenyl propanone backbone. This functional group enhances the compound's lipophilicity and potentially its biological interactions. The synthetic pathway often includes steps such as nucleophilic substitution and oxidation reactions using reagents like potassium permanganate or trifluoromethanesulfonic anhydride .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity: The trifluoromethyl group is known to enhance the potency of compounds against bacterial strains. For instance, derivatives containing similar groups have shown significant activity against Neisseria meningitidis and Haemophilus influenzae .
- Enzyme Inhibition: Compounds with sulfonyl groups often act as enzyme inhibitors. Studies have indicated that similar structures can inhibit enzymes involved in metabolic pathways, suggesting potential applications in drug development .
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds related to or derived from this compound:
- Antichlamydial Activity: Research has highlighted that compounds with trifluoromethyl substitutions demonstrated significant antichlamydial activity, indicating that the presence of this group is crucial for biological efficacy .
- Structure-Activity Relationship (SAR): A study exploring SAR found that modifications in the sulfonyl group significantly affected the compound's biological profile. For example, altering the position or type of substituents on the aromatic ring led to variations in potency against specific pathogens .
- In Vivo Efficacy: Experimental models have shown that related compounds exhibit promising results in vivo, particularly in targeting malaria parasites. These findings underscore the potential for developing new therapeutic agents based on this scaffold .
Properties
Molecular Formula |
C10H9F3O3S |
---|---|
Molecular Weight |
266.24 g/mol |
IUPAC Name |
1-phenyl-2-(trifluoromethylsulfonyl)propan-1-one |
InChI |
InChI=1S/C10H9F3O3S/c1-7(17(15,16)10(11,12)13)9(14)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
AXSIKYWXZSBRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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